molecular formula C11H12BrNO2 B8634467 ethyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate

ethyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate

Cat. No.: B8634467
M. Wt: 270.12 g/mol
InChI Key: DXKHOLKHKRTLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate is a useful research compound. Its molecular formula is C11H12BrNO2 and its molecular weight is 270.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

ethyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate

InChI

InChI=1S/C11H12BrNO2/c1-2-15-11(14)9-6-8(12)5-7-3-4-13-10(7)9/h5-6,13H,2-4H2,1H3

InChI Key

DXKHOLKHKRTLBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC2=C1NCC2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

NBS (51.3 g, 0.29 mol) was added in several portions to a solution of 1-(1,1-dimethylethyl) 7-ethyl 2,3-dihydro-1H-indole-1,7-dicarboxylate (140.3 g, 0.48 mol) in CH2Cl2 (1200 mL) and the reaction mixture was stirred at room temperature overnight. The reaction solution was washed with 2 M NaOH (500 mL) and water (500 mL), and was then dried (Na2SO4). The solution was concentrated in vacuo to 500 mL and TFA (130 mL, 1.69 mol) was added. The mixture was stirred at room temperature overnight. A solution of 2 M NaOH was added to bring the reaction mixture to pH>8. The organic layer was separated and the aqueous layer was extracted with CH2Cl2 (3×300 mL). The combined organic layers were dried (Na2SO4) and the solvent was evaporated, giving 129.1 g (99%) of the title compound.
Name
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
140.3 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99%

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